molecular formula C11H14N2O3 B1597739 2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester CAS No. 262296-00-4

2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester

Cat. No. B1597739
M. Wt: 222.24 g/mol
InChI Key: AXPMPHNVWDTCCU-UHFFFAOYSA-N
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Patent
US06673799B1

Procedure details

A 5.0 g portion of 2-chloroisonicotinic acid and 6.91 g of morpholine were suspended in 16 ml of isopropanol and stirred at 150° C. for 27 hours in a sealed tube. The solvent was evaporated and then the residue was mixed with 70 ml of methanol and 5 ml of concentrated sulfuric acid and heated under reflux for 6.5 hours. The solvent was evaporated and the residue was dissolved in chloroform and washed with saturated aqueous sodium bicarbonate. After evaporation of the solvent, the resulting mixture was subjected to a silica gel column chromatography and eluted with hexane-ethyl acetate (4:1, v/v) to obtain 4.42 g of crystals of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6].[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.[CH:17](O)(C)C>>[O:14]1[CH2:15][CH2:16][N:11]([C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=2)[C:5]([O:7][CH3:17])=[O:6])[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Step Two
Name
Quantity
6.91 g
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 27 hours in a sealed tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was mixed with 70 ml of methanol and 5 ml of concentrated sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6.5 hours
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
WASH
Type
WASH
Details
eluted with hexane-ethyl acetate (4:1

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
product
Smiles
O1CCN(CC1)C=1C=C(C(=O)OC)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 4.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.